4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Overview
Description
4-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a cyclopropylsulfonyl group, an azetidine ring, and a dimethylpyridinone moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via a sulfonylation reaction, where a cyclopropylsulfonyl chloride reacts with the azetidine intermediate in the presence of a base like triethylamine.
Attachment of the Pyridinone Moiety: The final step involves the coupling of the azetidine derivative with a dimethylpyridinone compound, typically through an etherification reaction using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyridinone moiety, depending on the reaction conditions and the nucleophiles used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the azetidine or pyridinone rings.
Scientific Research Applications
Chemistry
In chemistry, 4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its structural features make it a suitable candidate for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: can be compared with other azetidine derivatives and pyridinone compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(1-cyclopropylsulfonylazetidin-3-yl)oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-9-5-10(6-13(16)14(9)2)19-11-7-15(8-11)20(17,18)12-3-4-12/h5-6,11-12H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZUJQSIYLMHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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